1-(2-methoxyethyl)-5-nitro-1H-indole
Description
1-(2-Methoxyethyl)-5-nitro-1H-indole is a nitro-substituted indole derivative featuring a 2-methoxyethyl group at the 1-position of the indole core. The nitro group at the 5-position is a strong electron-withdrawing group, influencing electronic distribution and reactivity, which may be critical in pharmacological or materials science applications .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-nitroindole |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-6-12-5-4-9-8-10(13(14)15)2-3-11(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
HCCCBJGDIFYMHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 1-(2-methoxyethyl)-5-nitro-1H-indole, highlighting substituent variations and their implications:
*Calculated based on substituent contributions.
Spectroscopic and Analytical Data
- 1H NMR Trends :
- Methoxyethyl protons (OCH₂CH₂OCH₃) would resonate as a triplet near δ 3.6–3.7 ppm (CH₂O) and a singlet at δ 3.3–3.4 ppm (OCH₃).
- Comparatively, 1-(difluoromethyl)-5-nitro-1H-indole shows a singlet for CF₂H at δ 6.83–6.78 ppm , while benzyl-substituted derivatives display aromatic protons at δ 7.0–8.5 ppm .
- HR-MS : Analogous compounds like 1-(4-fluorobenzyl)-5-nitro-1H-indole show precise mass matches (e.g., [M+H]+ at 283.0982 vs. calculated 283.0978) .
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